

Application Notes and Protocols for Oral Administration of NCB-0846 in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and oral administration of the selective Wnt inhibitor, **NCB-0846**, to mice for preclinical research. The protocols outlined below are based on established methodologies for in vivo studies and aim to ensure consistent and reliable drug delivery.

NCB-0846 is a potent and orally active inhibitor of Traf2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[1][2] It has demonstrated efficacy in suppressing tumor growth in mouse xenograft models.[1][3][4] Due to its low aqueous solubility, proper formulation is critical for achieving desired exposure and pharmacological effects in vivo.[5]

Compound Information

Property	Value	Reference
Molecular Formula	C21H21N5O2	[3]
Molecular Weight	375.4 g/mol	[3]
IC50 for TNIK	21 nM	[1][2]
Solubility	DMSO: ≥ 30 mg/mL	[6]
DMF: 1 mg/mL	[3]	



Experimental Protocols Preparation of NCB-0846 Formulation for Oral Gavage

This protocol describes the preparation of a suspension of **NCB-0846** suitable for oral administration in mice. Two primary formulation strategies have been reported: a suspension in a vehicle containing DMSO, polyethylene glycol, and cyclodextrin, and the use of a water-soluble hydrochloride salt.

Method 1: Suspension Formulation

This method is adapted from a published study that successfully used **NCB-0846** in a mouse xenograft model.[1][7]

Materials:

- NCB-0846 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 400 (PEG400)
- 30% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water
- Sterile, DNase/RNase-free microcentrifuge tubes
- Sterile pipette tips
- · Vortex mixer
- Sonicator (optional, but recommended)

Vehicle Composition:



Component	Volume Ratio (%)
DMSO	10
PEG400	45
30% HP-β-CD	45

Protocol:

- Calculate the required amount of NCB-0846: Determine the total volume of the formulation needed based on the number of mice, the dose, and the dosing volume. For example, for a 40 mg/kg dose in a 20 g mouse with a dosing volume of 100 μL, you would need 0.8 mg of NCB-0846 per mouse. It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.
- Dissolve NCB-0846 in DMSO: In a sterile microcentrifuge tube, add the calculated amount of NCB-0846 powder. Add the required volume of DMSO (10% of the final volume) to the tube.
- Vortex thoroughly: Vortex the mixture at high speed until the NCB-0846 is completely
 dissolved in the DMSO. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution,
 but avoid excessive heat.
- Add PEG400: To the DMSO solution, add the required volume of PEG400 (45% of the final volume).
- Vortex again: Vortex the mixture thoroughly to ensure homogeneity.
- Add HP-β-CD solution: Add the required volume of the 30% HP-β-CD solution (45% of the final volume).
- Final mixing: Vortex the final suspension vigorously for at least 1-2 minutes to ensure a uniform and fine suspension. If available, sonication for 5-10 minutes can further improve the homogeneity of the suspension.
- Storage and Handling: It is recommended to prepare this formulation fresh on the day of administration. If short-term storage is necessary, keep it at 4°C and protected from light. Before each administration, vortex the suspension thoroughly to ensure uniformity.



Method 2: Hydrochloride Salt Formulation

For some studies, a water-soluble hydrochloride salt of **NCB-0846** has been used for oral administration.[8] This can simplify the formulation process.

Materials:

- NCB-0846 hydrochloride salt
- · Sterile water or saline
- Sterile, DNase/RNase-free microcentrifuge tubes
- Sterile pipette tips
- Vortex mixer

Protocol:

- Calculate the required amount of NCB-0846 HCl: As with the suspension, calculate the
 necessary amount of the compound based on the desired dose, number of animals, and
 dosing volume.
- Dissolve in vehicle: In a sterile microcentrifuge tube, add the calculated amount of NCB-0846 HCl powder. Add the required volume of sterile water or saline.
- Vortex to dissolve: Vortex the mixture until the compound is completely dissolved.
- Storage and Handling: Prepare the solution fresh daily. Store at 4°C and protect from light if not used immediately.

Oral Administration to Mice

Materials:

- Prepared NCB-0846 formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)



- 1 mL syringes
- Animal scale

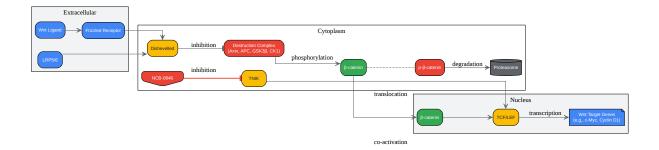
Protocol:

- Animal Handling: Acclimatize the mice to handling and the gavage procedure for a few days prior to the experiment to minimize stress.
- Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the volume of the formulation to be administered.
- Preparation for Gavage: Ensure the NCB-0846 formulation is at room temperature and well-mixed (vortex immediately before drawing into the syringe).
- Administration:
 - Securely restrain the mouse.
 - Gently insert the gavage needle into the esophagus and down into the stomach. Be careful to avoid entry into the trachea.
 - Slowly dispense the calculated volume of the formulation.
 - Carefully withdraw the gavage needle.
- Monitoring: Monitor the mice for any signs of distress or adverse reactions immediately after dosing and at regular intervals throughout the study.

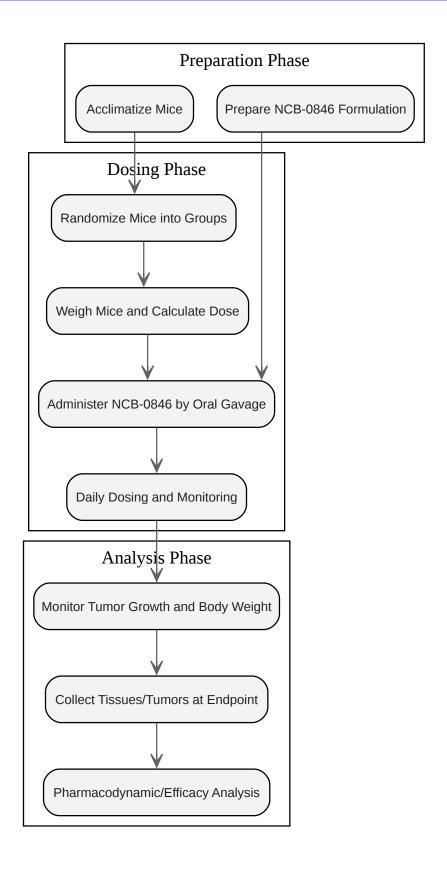
Signaling Pathway

NCB-0846 primarily targets the Wnt signaling pathway by inhibiting TNIK. TNIK is a serine/threonine kinase that acts as a downstream coactivator of the TCF4/ β -catenin complex, which is crucial for the transcription of Wnt target genes.[5][9] By inhibiting TNIK, **NCB-0846** prevents the phosphorylation of TCF4, thereby suppressing the expression of genes involved in cell proliferation and stemness, such as AXIN2, MYC, and CCND1.[1][2] Additionally, **NCB-0846** has been shown to block TGF- β signaling by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[1][10]









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. TNIK inhibition abrogates colorectal cancer stemness PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells |
 National Cancer Center Japan [ncc.go.jp]
- 10. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 PubMed [pubmed.ncbi.nlm.nih.gov]
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